molecular formula C10H11ClN4 B2590469 1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile CAS No. 2034282-98-7

1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile

Cat. No.: B2590469
CAS No.: 2034282-98-7
M. Wt: 222.68
InChI Key: FLWRQTOEJRBYKE-UHFFFAOYSA-N
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Description

1-(5-Chloropyrimidin-2-yl)piperidine-4-carbonitrile is a chemical compound that belongs to the class of heterocyclic compounds. It has a molecular weight of 211.65 .


Synthesis Analysis

The synthesis of this compound involves various synthetic approaches. These approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .


Molecular Structure Analysis

The IUPAC name of this compound is 1-(5-chloropyrimidin-2-yl)piperidin-4-one. The InChI code is 1S/C9H10ClN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2 .


Physical and Chemical Properties Analysis

The compound has a purity of 95% and is in powder form. It is stored at room temperature . The molecular weight of the compound is 211.65 .

Scientific Research Applications

  • Synthesis Methods :

    • A study described a novel one-pot synthesis method for 2-aminopyrimidinones, involving piperidine, which can lead to the formation of piperidinium salts of pyrimidinones. X-ray crystallography data confirm self-assembly and hydrogen bonding in these compounds (Bararjanian et al., 2010).
    • Another study reported the efficient synthesis of derivatives involving piperidine, characterized by various spectroscopic methods, showing potential for diverse chemical applications (Goswami et al., 2022).
  • Antimicrobial Activities :

    • A research paper detailed the synthesis of pyrimidine carbonitrile derivatives, including those with a piperidin-1-yl group. These compounds were evaluated for in vitro antimicrobial activity against various bacterial and fungal strains, showing significant potential in antimicrobial applications (Bhat & Begum, 2021).
    • Another study synthesized pyrimidine derivatives through a one-pot, three-component reaction, evaluating their antibacterial activity. The results highlight the potential of such compounds in the development of new antimicrobial agents (Rostamizadeh et al., 2013).
  • Biochemical and Pharmaceutical Applications :

    • A study on the synthesis of novel benzimidazo[1,2-a]quinolines, substituted with piperidine, showed potential applications as DNA-specific fluorescent probes. This highlights their potential use in biochemical research and pharmaceutical development (Perin et al., 2011).
    • Research on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, which involve carbonitrile derivatives, suggests potential applications in the development of new drugs and therapeutic agents (Abdel-rahman et al., 2002).

Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15/h6-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWRQTOEJRBYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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